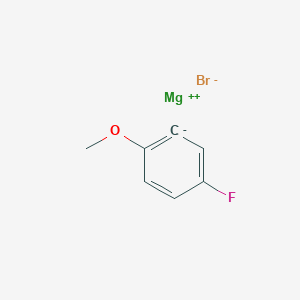

magnesium;1-fluoro-4-methoxybenzene-5-ide;bromide

Beschreibung

Eigenschaften

IUPAC Name |

magnesium;1-fluoro-4-methoxybenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZMVUFJFASKEU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381174 | |

| Record name | Magnesium bromide 5-fluoro-2-methoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188132-02-7 | |

| Record name | Magnesium bromide 5-fluoro-2-methoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of (5-Fluoro-4-methoxyphenyl)magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-4-methoxyphenyl)magnesium bromide is a crucial Grignard reagent, serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique electronic properties, imparted by the fluorine and methoxy substituents on the aromatic ring, make it a valuable tool for introducing the 5-fluoro-4-methoxyphenyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth exploration of the synthesis of this important reagent, covering the underlying chemical principles, a detailed experimental protocol, strategies for process optimization and troubleshooting, and critical safety considerations. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely prepare and utilize (5-fluoro-4-methoxyphenyl)magnesium bromide in their synthetic endeavors.

Introduction: The Significance of Fluorinated Aryl Grignard Reagents

Aryl Grignard reagents, organomagnesium halides with the general formula ArMgX, are among the most powerful and widely used nucleophiles in organic chemistry for the formation of carbon-carbon bonds.[1] The introduction of fluorine atoms into pharmaceutical candidates is a well-established strategy to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated aryl Grignard reagents, including (5-fluoro-4-methoxyphenyl)magnesium bromide, have emerged as indispensable tools in medicinal chemistry and drug development.

The target compound of this guide, (5-fluoro-4-methoxyphenyl)magnesium bromide, is prepared from 4-bromo-2-fluoroanisole. This reagent provides a direct route to incorporate the 5-fluoro-4-methoxyphenyl group, a structural motif present in various biologically active compounds.

The Chemistry of Grignard Reagent Formation

The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[2] The mechanism is believed to proceed via a single electron transfer (SET) from the magnesium metal surface to the organic halide.[3][4]

Mechanism Overview:

-

Single Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond of 4-bromo-2-fluoroanisole. This results in the formation of a radical anion, which rapidly fragments.

-

Radical Formation: The fragmentation of the radical anion produces an aryl radical and a bromide anion.

-

Surface Reaction: The highly reactive aryl radical quickly combines with a magnesium(I) species on the metal surface to form the final Grignard reagent.[5]

The ether solvent is crucial for the success of the reaction. It not only solubilizes the Grignard reagent but also stabilizes it by coordinating to the magnesium atom, forming a complex that prevents the reagent from aggregating and decomposing.[3]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the laboratory-scale synthesis of (5-fluoro-4-methoxyphenyl)magnesium bromide.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.33 g | 55 | Must be activated. |

| 4-Bromo-2-fluoroanisole | C₇H₆BrFO | 205.03 | 10.25 g | 50 | Ensure dryness. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Dry over molecular sieves or sodium/benzophenone. |

| Iodine | I₂ | 253.81 | 1-2 small crystals | - | For activation. |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ~0.1 mL | - | Optional activator. |

Equipment Setup

-

Three-neck round-bottom flask (100 mL), oven-dried.

-

Reflux condenser, oven-dried.

-

Dropping funnel, oven-dried.

-

Magnetic stirrer and stir bar.

-

Nitrogen or Argon gas inlet and bubbler.

-

Heating mantle or oil bath.

-

Syringes and needles.

Reaction Workflow Diagram

Sources

Technical Guide on (5-fluoro-4-methoxyphenyl)magnesium bromide: Synthesis and Spectroscopic Characterization

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

This lack of specific data precludes the creation of the detailed technical guide as originally envisioned. The scientific community relies on rigorously validated and published data for such technical documentation.

To still provide value and adhere to the principles of scientific integrity, we will present a guide based on the available information for closely related structural analogs and the foundational principles of organometallic chemistry. This guide will serve as a predictive framework for researchers working with (5-fluoro-4-methoxyphenyl)magnesium bromide, outlining the expected synthesis protocols and the anticipated spectroscopic features.

An In-depth Technical Guide to Aryl Grignard Reagents: Synthesis and Spectroscopic Analysis of (5-fluoro-4-methoxyphenyl)magnesium bromide and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Aryl Grignard Reagents

Aryl Grignard reagents are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. Consequently, fluorinated aryl Grignard reagents, such as (5-fluoro-4-methoxyphenyl)magnesium bromide, are of significant interest in the synthesis of complex molecular architectures for drug discovery and development. This guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of this and related compounds.

Synthesis of (5-fluoro-4-methoxyphenyl)magnesium bromide: A Self-Validating Protocol

The synthesis of an aryl Grignard reagent is a well-established process, yet it requires meticulous attention to detail to ensure success, particularly with substituted aryl halides. The following protocol is based on standard procedures for Grignard reagent formation and includes critical insights for a self-validating system.

Experimental Protocol: Synthesis of (5-fluoro-4-methoxyphenyl)magnesium bromide

-

Preparation of Glassware and Reagents:

-

All glassware (a three-neck round-bottom flask, condenser, and dropping funnel) must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

-

Magnesium turnings should be of high purity. It is often beneficial to activate the magnesium surface by stirring with a small amount of iodine or 1,2-dibromoethane until the color of the initiator disappears.

-

The solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

-

1-Bromo-5-fluoro-4-methoxybenzene, the precursor, should be free of moisture.

-

-

Initiation of the Grignard Reaction:

-

Place the activated magnesium turnings in the reaction flask under an inert atmosphere.

-

Add a small portion of the anhydrous solvent.

-

Add a few drops of a solution of 1-bromo-5-fluoro-4-methoxybenzene in the anhydrous solvent to the magnesium.

-

Gentle heating or sonication may be required to initiate the reaction, which is indicated by the disappearance of the initial turbidity and the onset of a gentle reflux.

-

-

Formation of the Grignard Reagent:

-

Once the reaction has initiated, the remaining solution of 1-bromo-5-fluoro-4-methoxybenzene is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the aryl halide.

-

-

Validation and Quantification:

-

The concentration of the newly formed Grignard reagent should be determined before use. A common method is titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water, which leads to their decomposition. The rigorous exclusion of moisture is paramount for a successful reaction.

-

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activation removes this layer, exposing fresh magnesium to the aryl halide and facilitating the insertion reaction.

-

Choice of Solvent: Ethereal solvents like THF and diethyl ether are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it through coordination.

Spectroscopic Characterization: A Predictive Analysis

While direct spectroscopic data for (5-fluoro-4-methoxyphenyl)magnesium bromide is unavailable, we can predict the key features of its NMR, IR, and MS spectra based on the analysis of related compounds and the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of Grignard reagents in solution. The spectra are often complex due to the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with its corresponding dialkylmagnesium and magnesium dihalide species.

Predicted ¹H NMR Spectral Data for (5-fluoro-4-methoxyphenyl)magnesium bromide (in THF-d₈):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0-7.5 | m | 1H | Ar-H (ortho to MgBr) | The proton ortho to the C-Mg bond is expected to be significantly shielded compared to the precursor aryl bromide due to the electropositive nature of magnesium. |

| ~ 6.5-7.0 | m | 2H | Ar-H | The remaining aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. |

| ~ 3.8 | s | 3H | -OCH ₃ | The methoxy group protons are expected to appear as a singlet in a region typical for aryl methyl ethers. |

Predicted ¹³C NMR Spectral Data for (5-fluoro-4-methoxyphenyl)magnesium bromide (in THF-d₈):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~ 170-180 | C -MgBr | The carbon atom directly bonded to magnesium is highly deshielded and will appear significantly downfield. |

| ~ 150-160 (d) | C -F | The carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant. |

| ~ 110-130 | Aromatic C -H | The remaining aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. |

| ~ 55 | -OC H₃ | The methoxy carbon will appear in the typical range for such functional groups. |

Predicted ¹⁹F NMR Spectral Data for (5-fluoro-4-methoxyphenyl)magnesium bromide (in THF-d₈):

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, likely as a multiplet due to coupling with the aromatic protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

Predicted IR Spectral Data for (5-fluoro-4-methoxyphenyl)magnesium bromide:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~ 3000-3100 | Aromatic C-H stretch | Typical for aromatic compounds. |

| ~ 2850-2950 | Aliphatic C-H stretch | From the methoxy group. |

| ~ 1500-1600 | C=C aromatic ring stretch | Characteristic of the benzene ring. |

| ~ 1250 | C-O-C asymmetric stretch | Indicative of the aryl ether linkage. |

| ~ 1000-1100 | C-F stretch | A strong absorption band is expected for the carbon-fluorine bond. |

| < 600 | C-Mg stretch | This vibration occurs at very low frequency and may be difficult to observe with standard IR spectrometers. |

Mass Spectrometry (MS)

Mass spectrometry of Grignard reagents is challenging due to their high reactivity and low volatility. Specialized techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be required. The observed spectra will likely show fragments corresponding to the aryl group and various solvated magnesium species.

Predicted Mass Spectral Data for (5-fluoro-4-methoxyphenyl)magnesium bromide:

The mass spectrum would not typically show a molecular ion for the intact Grignard reagent. Instead, one might observe ions corresponding to the quenched product (5-fluoro-4-methoxyphenol) or fragments of the aryl group.

Visualization of Key Concepts

To aid in the understanding of the synthesis and structure, the following diagrams are provided.

Caption: Synthesis of the Grignard reagent.

Caption: Structure of the target compound.

Conclusion and Future Outlook

While a complete set of validated spectroscopic data for (5-fluoro-4-methoxyphenyl)magnesium bromide is not currently available in the public domain, this guide provides a robust framework for its synthesis and a predictive analysis of its key spectroscopic features. Researchers are encouraged to perform thorough characterization of this reagent when synthesized and to contribute such data to the scientific community to fill the existing knowledge gap. The principles and protocols outlined herein are grounded in established organometallic chemistry and provide a solid foundation for the successful preparation and utilization of this and other valuable fluorinated Grignard reagents in the pursuit of novel chemical entities.

References

As this guide is a predictive analysis based on general principles and data for related compounds, direct references for the spectroscopic data of (5-fluoro-4-methoxyphenyl)magnesium bromide are not available. The following references provide foundational knowledge on Grignard reagents and spectroscopic techniques:

-

Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Carey, F. A., & Sundberg, R. J. (2007). Springer. URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

-

Title: Grignard Reagents: New Developments Source: Richey, H. G. (Ed.). (2000). John Wiley & Sons. URL: [Link]

The Reactivity Profile of Substituted Phenylmagnesium Bromide Compounds: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of substituted phenylmagnesium bromide compounds, a cornerstone class of reagents in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond introductory concepts to deliver field-proven insights into the nuanced interplay of electronic and steric effects that govern the reactivity of these organometallic compounds. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity. This guide is structured to offer a deep, practical understanding of how substituents on the phenyl ring dictate the formation, stability, and reaction kinetics of these versatile Grignard reagents, enabling more precise control over synthetic outcomes.

Foundational Principles: Beyond the Introduction

Phenylmagnesium bromide and its substituted derivatives are powerful nucleophiles and strong bases, primarily utilized for the formation of carbon-carbon bonds through reactions with a wide array of electrophiles.[1][2] Their utility in the synthesis of complex molecules, including active pharmaceutical ingredients, is well-established. However, the reactivity of these reagents is not a monolithic property. It is intricately modulated by the nature and position of substituents on the aromatic ring. A thorough understanding of these substituent effects is paramount for reaction optimization, impurity profiling, and the rational design of synthetic routes.

The reactivity of a substituted phenylmagnesium bromide is fundamentally governed by the electronic environment of the carbanionic carbon and the steric hindrance around the magnesium center. These factors influence not only the rate and efficiency of the desired reaction but also the propensity for side reactions.[3]

The Schlenk Equilibrium: A Dynamic Reality

It is crucial to recognize that a Grignard reagent in an ethereal solution is not a single, static species. It exists in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and magnesium dihalide.[4][5]

Caption: The Schlenk Equilibrium for Arylmagnesium Bromides.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the aryl group.[5] Substituents on the phenyl ring can alter the Lewis acidity of the magnesium center and the steric bulk of the organometallic species, thereby shifting the equilibrium. For instance, bulky ortho substituents may favor the formation of the monomeric ArMgBr species. This equilibrium is not merely a chemical curiosity; the different species (ArMgBr, Ar₂Mg, and MgBr₂) can exhibit different reactivities, and in some cases, MgBr₂ can act as a Lewis acid catalyst in reactions.[5]

The Impact of Substituents on Reactivity: A Quantitative Perspective

The electronic and steric effects of substituents on the phenyl ring directly translate to quantifiable differences in reactivity. These effects can be systematically understood and predicted using the principles of physical organic chemistry, particularly through the lens of the Hammett equation.

Electronic Effects: Modulating Nucleophilicity

The Hammett equation provides a powerful framework for quantifying the electronic influence of meta and para substituents on the reactivity of aromatic compounds.[6][7] It relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

-

Substituent Constant (σ): This value is a measure of the electronic effect of a substituent. Electron-donating groups (EDGs) like -OCH₃ and -CH₃ have negative σ values, while electron-withdrawing groups (EWGs) like -NO₂ and -Cl have positive σ values.

-

Reaction Constant (ρ): This value reflects the sensitivity of the reaction to electronic effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which is characteristic of reactions where a positive charge develops in the transition state or where the reactant is a nucleophile.

For the reactions of substituted phenylmagnesium bromides, which act as nucleophiles, a negative ρ value is expected. Electron-donating groups increase the electron density on the carbanionic carbon, enhancing its nucleophilicity and thus increasing the reaction rate. Conversely, electron-withdrawing groups decrease the electron density, reducing nucleophilicity and slowing the reaction.[6]

Table 1: Predicted Relative Reactivity of para-Substituted Phenylmagnesium Bromides with a Generic Electrophile (e.g., Benzophenone)

| Substituent (p-X) | Hammett Constant (σp) | Predicted Relative Reactivity (k_rel) | Rationale |

| -OCH₃ | -0.27 | > 1 | Strong electron-donating group, increases nucleophilicity. |

| -CH₃ | -0.17 | > 1 | Electron-donating group, increases nucleophilicity. |

| -H | 0.00 | 1 | Reference compound. |

| -Cl | +0.23 | < 1 | Electron-withdrawing group, decreases nucleophilicity. |

| -CF₃ | +0.54 | << 1 | Strong electron-withdrawing group, significantly decreases nucleophilicity. |

| -NO₂ | +0.78 | <<< 1 | Very strong electron-withdrawing group, greatly reduces nucleophilicity. |

Note: The relative reactivity values are qualitative predictions based on the Hammett equation. The actual values will depend on the specific reaction and conditions.

Caption: Influence of Electronic Effects on Reactivity.

Steric Effects and the "Ortho Effect"

Substituents in the ortho position introduce steric hindrance that can significantly impact both the formation and reactivity of the Grignard reagent. This is often referred to as the "ortho effect."

-

Formation: The formation of the Grignard reagent can be retarded by bulky ortho substituents that hinder the approach of the aryl halide to the magnesium metal surface. In some cases, activation of the magnesium or the use of more reactive forms of magnesium may be necessary.

-

Reactivity: A major consequence of ortho substitution is the steric shielding of the carbanionic carbon. This can dramatically decrease the rate of reaction with sterically demanding electrophiles.[3] For instance, the reaction of o-tolylmagnesium bromide with a bulky ketone will be significantly slower than that of its para-isomer, p-tolylmagnesium bromide.

The ortho effect is a combination of steric and electronic factors. While steric hindrance is often the dominant factor, ortho substituents can also influence reactivity through electronic effects that are not captured by standard Hammett parameters. These can include through-space electronic interactions and inductive effects.

Common Side Reactions and Mitigation Strategies

A comprehensive understanding of the reactivity profile of substituted phenylmagnesium bromides must include an awareness of common side reactions. The prevalence of these side reactions is often influenced by the nature of the substituent.

-

Homocoupling (Wurtz-Fittig Reaction): This side reaction leads to the formation of a biphenyl derivative. It is often promoted by higher temperatures and can be more prevalent with more reactive aryl halides.[8] Transition metal impurities can also catalyze this process.

-

Reduction: If the electrophile is sterically hindered and possesses an enolizable proton, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[2]

-

Single Electron Transfer (SET): With certain substrates, particularly sterically hindered ketones, the reaction may proceed through a single electron transfer mechanism, leading to the formation of radical intermediates and potentially different product distributions.[2]

Mitigation Strategies:

-

Temperature Control: Maintaining a low reaction temperature can often minimize side reactions.

-

Slow Addition: The slow addition of the Grignard reagent to the electrophile (or vice versa) can help to control the reaction exotherm and maintain a low concentration of the reactive species.

-

Solvent Choice: The choice of solvent can influence the Schlenk equilibrium and the solubility of intermediates, thereby affecting the course of the reaction.

Experimental Protocols: A Self-Validating Approach

The following protocols provide detailed, step-by-step methodologies for the preparation of representative substituted phenylmagnesium bromide reagents. These protocols are designed to be self-validating, with clear indications of successful reaction initiation and completion.

General Considerations for Grignard Reagent Synthesis

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Anhydrous solvents are essential.[9]

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen and moisture.

-

Magnesium Activation: The magnesium turnings should be of high purity. Activation is often necessary to remove the passivating oxide layer. This can be achieved by methods such as grinding the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[10]

Protocol for the Preparation of p-Methoxyphenylmagnesium Bromide (Electron-Donating Group)

This protocol describes the synthesis of a Grignard reagent with an electron-donating substituent.

Materials:

-

Magnesium turnings (1.1 eq.)

-

p-Bromoanisole (1.0 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas setup.

Procedure:

-

Place the magnesium turnings and the iodine crystal in the flame-dried three-neck flask under a positive pressure of nitrogen.

-

Add a small portion of the anhydrous THF to just cover the magnesium.

-

Dissolve the p-bromoanisole in the remaining anhydrous THF in the dropping funnel.

-

Add a small amount of the p-bromoanisole solution to the magnesium suspension.

-

Initiate the reaction by gentle warming or sonication. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often with spontaneous refluxing.[10]

-

Once the reaction has initiated, add the remaining p-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting dark brown solution is the Grignard reagent.

Protocol for the Preparation of o-Tolylmagnesium Bromide (Sterically Hindered)

This protocol outlines the synthesis of a sterically hindered Grignard reagent.

Materials:

-

Magnesium turnings (1.1 eq.)

-

2-Bromotoluene (1.0 eq.)

-

Anhydrous diethyl ether

-

1,2-Dibromoethane (a few drops)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas setup.

Procedure:

-

Set up the apparatus as described in Protocol 4.2.

-

Add a few drops of 1,2-dibromoethane to the magnesium turnings in a small amount of anhydrous diethyl ether. The evolution of ethylene gas indicates activation of the magnesium.

-

Proceed with the addition of the 2-bromotoluene solution in diethyl ether as described in Protocol 4.2. Due to the steric hindrance, initiation may be more sluggish.

-

Maintain a gentle reflux during the addition.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Caption: General Workflow for Grignard Reagent Synthesis.

Conclusion

The reactivity of substituted phenylmagnesium bromide compounds is a multifaceted subject that demands a nuanced understanding of electronic and steric effects. By leveraging the principles of physical organic chemistry and employing robust experimental protocols, researchers can harness the full synthetic potential of these powerful reagents. This guide has provided a framework for understanding the causal relationships that govern their reactivity, from the dynamic nature of the Schlenk equilibrium to the predictable influence of substituents as described by the Hammett equation. A thorough appreciation of these principles is essential for the rational design of synthetic strategies, the optimization of reaction conditions, and the control of product outcomes in both academic and industrial settings.

References

- Ashby, E. C., & Walker, F. W. (1971). The Composition of Grignard Reagents in Ethereal Solvents. The Journal of Organic Chemistry, 36(15), 2913–2918.

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Wikipedia. (n.d.). Grignard reaction. [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]

-

University of Calgary. (n.d.). Aryl Grignards. [Link]

-

PrepChem. (n.d.). Synthesis of p-methoxyphenyl magnesium bromide. [Link]

-

Wikipedia. (n.d.). Schlenk equilibrium. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Organic Syntheses. (n.d.). o-TOLUALDEHYDE. [Link]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]

-

Vedantu. (n.d.). The order of reactivity of phenyl magnesium bromide class 12 chemistry CBSE. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

The Modern Alchemist's Guide to Halogen-Magnesium Exchange: Crafting Functionalized Grignard Reagents with Precision

A Senior Application Scientist's Perspective on Enabling Complex Molecular Architectures

For over a century, the Grignard reagent has been a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Its discovery by Victor Grignard in 1900 revolutionized the field, providing a straightforward method to generate potent carbon nucleophiles from organic halides and magnesium metal.[1] However, the classical approach of direct magnesium insertion often falters when the organic halide substrate bears sensitive functional groups such as esters, nitriles, or ketones.[4] This limitation has historically constrained the application of Grignard chemistry in the synthesis of complex, highly functionalized molecules, a critical need in modern drug development and materials science.

This technical guide delves into a powerful and elegant solution to this long-standing challenge: the halogen-magnesium exchange reaction . This method offers a mild, rapid, and remarkably chemoselective pathway to a diverse array of functionalized Grignard reagents. We will explore the mechanistic underpinnings of this transformation, dissect the critical role of modern reagent systems like "Turbo-Grignard" reagents, and provide field-proven protocols to empower researchers to confidently integrate this technique into their synthetic workflows.

Beyond Direct Insertion: The Dawn of a New Paradigm

The direct reaction of an organic halide with magnesium metal, while effective for simple substrates, is a heterogeneous process that often requires harsh conditions and can be difficult to initiate and control.[2] The true breakthrough in accessing functionalized Grignard reagents came with the development of the halogen-magnesium exchange, a homogeneous reaction that proceeds under significantly milder conditions.[5] The first example of this exchange was reported by Charles Prévost in 1931.[4][5][6]

The general transformation can be represented as:

R-X + R'-MgX' ⇌ R-MgX' + R'-X

where R-X is the organic halide of interest and R'-MgX' is a pre-formed, commercially available Grignard reagent, typically isopropylmagnesium chloride or bromide.[6] The equilibrium of this reaction is driven by the relative stability of the Grignard reagents formed. The reaction favors the formation of the Grignard reagent where the organic group (R) can better stabilize the partial negative charge. For instance, an aryl Grignard is more stable than an isopropyl Grignard, thus driving the reaction forward.

The rate of the halogen-magnesium exchange is influenced by several factors, including the nature of the halogen (I > Br > Cl), the electronic properties of the organic substrate, and the solvent.[4] Electron-withdrawing groups on an aromatic ring, for example, accelerate the exchange rate.[6]

The "Turbo-Grignard" Revolution: The Role of Lithium Chloride

A pivotal advancement in halogen-magnesium exchange technology was the discovery by Paul Knochel and his group that the addition of lithium chloride (LiCl) dramatically accelerates the reaction rate.[7][8][9][10] This led to the development of what are now famously known as "Turbo-Grignard reagents," most notably i-PrMgCl·LiCl.[7][8][10][11][12][13]

The presence of LiCl has a profound effect on the Grignard reagent in solution. It is believed to break down the polymeric aggregates of the Grignard reagent, leading to the formation of more reactive, monomeric magnesiate species.[9] This enhanced reactivity allows the Br-Mg exchange to occur at significantly lower temperatures, often between -15 °C and room temperature, thereby tolerating a much broader range of sensitive functional groups.[5][9][14]

The impact of i-PrMgCl·LiCl cannot be overstated. It has expanded the scope of the halogen-magnesium exchange to include substrates with esters, cyanides, and even some ketones, which would be incompatible with traditional Grignard formation methods.[10][14]

Diagram: The "Turbo-Grignard" Effect

Caption: LiCl breaks down Grignard aggregates, forming more reactive species.

Key Experimental Parameters: A Guide to Success

Mastering the halogen-magnesium exchange requires careful consideration of several experimental variables. The choices made will directly impact the efficiency, selectivity, and success of the reaction.

Choice of Exchange Reagent

The most commonly employed reagents for halogen-magnesium exchange are i-PrMgCl, i-PrMgBr, and the highly acclaimed i-PrMgCl·LiCl.[6]

| Reagent | Typical Solvent | Key Characteristics |

| i-PrMgCl | THF, Et₂O | Commercially available as a solution.[6] |

| i-PrMgBr | THF, Et₂O | Less soluble than the chloride, often prepared fresh.[6] |

| i-PrMgCl·LiCl | THF | "Turbo-Grignard"; significantly accelerates exchange, allowing for milder conditions and broader functional group tolerance.[7][9][10] |

Solvent Selection

Tetrahydrofuran (THF) is the most common and generally preferred solvent for halogen-magnesium exchange reactions.[6] Its ability to solvate the magnesium species is crucial for the reaction to proceed efficiently. Diethyl ether (Et₂O) can also be used, particularly for the generation of magnesium carbenoids from geminal dihalides.[6]

Temperature Control: The Key to Chemoselectivity

One of the primary advantages of the halogen-magnesium exchange is the ability to perform the reaction at low temperatures. This is critical for preserving sensitive functional groups.[6] The reactivity of Grignard reagents is highly temperature-dependent; at temperatures below 0 °C, their reactions with electrophiles like esters and nitriles are significantly slower than the halogen-magnesium exchange.[6]

A typical temperature profile for an exchange reaction involving a sensitive substrate would be to perform the exchange at a low temperature (e.g., -20 °C to 0 °C) and then add the electrophile at an even lower temperature (e.g., -78 °C) before allowing the reaction to warm.

Substrate Scope and Limitations

The halogen-magnesium exchange is particularly well-suited for the preparation of aryl and heteroaryl Grignard reagents from the corresponding iodides and bromides.[4][5] The reaction is generally faster for aryl iodides than for aryl bromides.[4] While less common, the exchange can also be performed on some alkyl halides.

Tolerated Functional Groups: The use of i-PrMgCl·LiCl has expanded the list of compatible functional groups to include:

-

Esters[14]

-

Nitriles

-

Amides

-

Ethers

-

Even some ketones and aldehydes under carefully controlled conditions.[5]

Limitations:

-

Acidic Protons: Substrates with acidic protons (e.g., alcohols, phenols, carboxylic acids) are generally not compatible, as the Grignard reagent will act as a base and be quenched.

-

Highly Reactive Electrophiles: Functional groups that are highly reactive towards Grignard reagents even at low temperatures may not be tolerated.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for Halogen-Magnesium Exchange

This protocol outlines the general steps for performing a halogen-magnesium exchange and subsequent reaction with an electrophile.

Caption: Step-by-step workflow for a typical halogen-magnesium exchange reaction.

Detailed Protocol: Preparation of 4-Methoxycarbonylphenylmagnesium Chloride and Reaction with Benzaldehyde

This example illustrates the preparation of a functionalized Grignard reagent from an aryl bromide bearing an ester group and its subsequent reaction with an aldehyde.

Materials:

-

Methyl 4-bromobenzoate

-

i-PrMgCl·LiCl (1.3 M in THF)

-

Benzaldehyde

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv).

-

Dissolution: Add anhydrous THF (5 mL) and stir until the solid is completely dissolved.

-

Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice bath).

-

Exchange Reaction: Slowly add i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv) dropwise via the dropping funnel over 10 minutes, ensuring the internal temperature does not exceed -10 °C.

-

Stirring: Stir the resulting mixture at -15 °C for 1.5 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with iodine and analyzing by GC-MS.

-

Addition of Electrophile: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of benzaldehyde (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) dropwise.

-

Warming: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm slowly to room temperature over 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Conclusion: A Modern Tool for Complex Synthesis

The halogen-magnesium exchange, particularly with the advent of "Turbo-Grignard" reagents, has transformed the landscape of organometallic chemistry. It provides a reliable and highly versatile method for the preparation of functionalized Grignard reagents that were previously inaccessible. For researchers, scientists, and drug development professionals, mastering this technique unlocks new synthetic possibilities, enabling the construction of complex molecular architectures with greater efficiency and precision. By understanding the underlying principles and adhering to rigorous experimental practice, the halogen-magnesium exchange can be a powerful tool in the modern synthetic chemist's arsenal.

References

-

Myers, A. G. Magnesium-Halogen Exchange. Andrew G. Myers Research Group. [Link]

-

Jackson, K. L., et al. (2023). Minimal Theoretical Description of Magnesium Halogen Exchanges. The Journal of Organic Chemistry. [Link]

-

Knochel, P., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2), 827. [Link]

-

Ziegler, D. S., Wei, B., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 25(11), 2695–2703. [Link]

-

Chen, Y., et al. (2015). Recent advances and applications of the turbo Grignard reagent i-PrMgCl·LiCl. Chemical Communications, 51(82), 15136-15149. [Link]

-

Knochel, P., et al. (2014). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. Request PDF. [Link]

-

Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(26), 5727-5731. [Link]

-

Reddit. (2022). can someone explain or give the name of this mechanism? r/OrganicChemistry. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters. [Link]

-

Chem-Station. (2015). Turbo Grignard Reagent. Chem-Station Int. Ed. [Link]

-

Zhong, W., Wu, Y., & Zhang, X. (2008). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Journal of Chemical Research, 2008(8), 448-450. [Link]

-

ResearchGate. Selective halogen–magnesium exchanges using iPrMgCl⋅LiCl (27). [Link]

-

Clark, J. (2000). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

-

ResearchGate. (2022). Does anyone know the special technique for the preparation of Turbo Grignard reagent?[Link]

-

Hoffmann, R. W. Halogen Magnesium Exchange. [Link]

-

Innovative Chemistry. (2022). Turbo Grignard Reagent. YouTube. [Link]

- Chiusoli, G. P., & Cometti, G. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. U.S.

-

Chem Help ASAP. (2019). preparation of Grignard reagents. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 10. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 11. reddit.com [reddit.com]

- 12. kanto.co.jp [kanto.co.jp]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Characterization of Novel Fluorinated Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Fluorinated organometallic reagents are pivotal intermediates in this endeavor, offering unique pathways for the synthesis of complex fluorinated structures.[5][6] However, the very properties that make these reagents so valuable also present significant challenges for their characterization. Their inherent reactivity, sensitivity to air and moisture, and the unique spectroscopic signatures of the fluorine nucleus demand a specialized and multi-faceted analytical approach. This guide provides an in-depth, experience-driven framework for the comprehensive characterization of novel fluorinated organometallic reagents, moving beyond rote protocols to explain the underlying scientific principles and rationale behind each experimental choice. We will explore the core analytical techniques, offer field-tested insights, and provide a logical workflow to ensure the unambiguous determination of structure, purity, and reactivity.

The Indispensable Role of Fluorine: A Game-Changer in Molecular Design

The deliberate introduction of fluorine atoms into a molecule can profoundly alter its biological and physical properties.[1][2][7] In drug development, this "fluorine factor" is often exploited to enhance:

-

Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing a drug's half-life and bioavailability.[7][8]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, enhancing the potency of a drug candidate.[2][7]

-

Lipophilicity and Permeability: The incorporation of fluorine can modulate a molecule's lipophilicity, which is crucial for its ability to cross cell membranes and reach its site of action.[1][2]

Given that approximately 20% of all pharmaceuticals contain fluorine, the development of new and efficient methods for their synthesis is a paramount objective.[3] This directly translates to a critical need for robust and reliable methods to characterize the novel fluorinated organometallic reagents that make these syntheses possible.

The Analytical Gauntlet: A Multi-Technique Approach to Structure Elucidation

No single technique can fully define a novel fluorinated organometallic reagent. Instead, a synergistic combination of spectroscopic and analytical methods is required. Each technique provides a unique piece of the structural puzzle, and the convergence of data from multiple sources is the cornerstone of a confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine Nucleus Takes Center Stage

NMR spectroscopy is arguably the most powerful tool for the routine characterization of these reagents. The fluorine-19 (¹⁹F) nucleus is a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[9]

2.1.1. The Power of ¹⁹F NMR

From a practical standpoint, ¹⁹F NMR offers several advantages: a wide chemical shift range (over 400 ppm), which minimizes signal overlap, and a lack of background signals in typical organic solvents.[9] The chemical shift of a fluorine atom is exquisitely sensitive to its electronic environment, providing a wealth of structural information.[10][11]

| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| Covalent Metal Fluorides (e.g., M-F) | +450 to -200 |

| Perfluoroalkyl groups (e.g., -CF₂-M) | -60 to -130 |

| Aromatic Fluorides (Ar-F) | -100 to -170 |

| Trifluoromethyl groups (-CF₃) | -50 to -80 |

Note: Ranges are approximate and can be influenced by the metal center, ligands, and solvent.

2.1.2. Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

A self-validating protocol is essential for obtaining reliable data.

Step 1: Sample Preparation (The Critical First Step)

-

Rigorous Inert Atmosphere: Many fluorinated organometallic reagents are extremely sensitive to air and moisture. All sample preparation must be conducted in a glovebox or using Schlenk techniques.

-

Solvent Choice: Use anhydrous, deuterated solvents. Fluorinated solvents like 1,2-difluorobenzene can be excellent for solubility but require careful consideration of the solvent signal.[12]

-

Internal Standard: While not always necessary for qualitative assessment, an internal standard (e.g., trifluorotoluene) is crucial for quantitative analysis (qNMR).

-

NMR Tube: Use a high-quality, flame-dried NMR tube sealed with a secure cap or flame-sealed under vacuum for highly sensitive samples.

Step 2: Spectrometer Setup and Acquisition

-

Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.

-

Temperature Control: Maintain a constant, known temperature, as chemical shifts can be temperature-dependent.

-

Proton Decoupling: For a standard ¹⁹F spectrum, use proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

Acquisition Parameters: Use a sufficient relaxation delay (D1) to ensure accurate integration, especially for quantitative measurements. A D1 of 5 times the longest T1 is a good starting point.

Step 3: Data Processing and Interpretation

-

Referencing: Reference the spectrum to a known standard, typically external CFCl₃ at 0 ppm.

-

Integration: The relative integrals of the ¹⁹F signals can provide stoichiometric information about the different fluorine environments in the molecule.

-

Coupling Constants: Analyze ¹⁹F-¹⁹F, ¹³C-¹⁹F, and other heteronuclear coupling constants to elucidate through-bond connectivity.

2.1.3. Advanced NMR Techniques For complex structures, one-dimensional spectra are often insufficient. Two-dimensional correlation experiments are invaluable:

-

¹H-¹⁹F HETCOR: Correlates proton and fluorine signals, revealing spatial proximities or through-bond couplings.

-

¹⁹F-¹⁹F COSY: Identifies fluorine nuclei that are coupled to each other.

Caption: A logical workflow for the characterization of a novel fluorinated organometallic reagent.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition of a new reagent. However, the high reactivity and often low volatility of organometallic compounds necessitate the use of "soft" ionization techniques to prevent fragmentation.

-

Electron Ionization (EI): Generally too harsh for these compounds, leading to extensive fragmentation and often the absence of a molecular ion peak.[13] The resulting spectra can be complex and difficult to interpret.[14]

-

Electrospray Ionization (ESI): An excellent choice for polar or charged organometallic complexes. The sample is dissolved in a suitable solvent and ionized directly from the liquid phase, minimizing decomposition.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for less polar, neutral complexes. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte.

Interpreting the Data: The key is to look for the molecular ion peak ([M]⁺ or [M]⁻) and compare its isotopic pattern to the theoretically calculated pattern. The presence of metals with multiple isotopes (e.g., copper, palladium) and the monoisotopic nature of fluorine will create a distinctive isotopic signature that serves as a powerful validation of the proposed formula.

X-ray Crystallography: The Gold Standard

When a single crystal of sufficient quality can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's atomic structure.[15] It is the ultimate confirmation of connectivity, bond lengths, and bond angles.[16][17]

Challenges and Considerations:

-

Crystal Growth: Growing diffraction-quality crystals of reactive organometallic compounds can be a significant challenge. Techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed, often within the controlled environment of a glovebox.[16]

-

Data Refinement: The high electronegativity of fluorine can sometimes pose challenges in accurately locating and refining the positions of fluorine atoms.[17]

Even if the bulk material is an oil or an amorphous solid, obtaining a crystal structure of a derivative or a reaction adduct can provide invaluable structural insight.

Caption: The relationship between core analytical techniques and the information they provide.

Safety and Handling: A Non-Negotiable Priority

Fluorinated organometallic reagents and their precursors can be hazardous.[18][19] A thorough understanding of the potential risks and the implementation of rigorous safety protocols are paramount.

Key Hazards:

-

Reactivity: Many are pyrophoric or react violently with water, protic solvents, or oxygen.

-

Toxicity: Some organometallic compounds are toxic.[20] Furthermore, quenching reactions can produce toxic byproducts like hydrogen fluoride (HF).[21]

-

Pressurized Systems: Reactions involving fluorinated gases require specialized equipment and training.[18]

Standard Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles (a face shield is recommended for larger scale work), and appropriate chemical-resistant gloves.[19]

-

Inert Atmosphere: All manipulations should be performed in a well-maintained glovebox or under an inert atmosphere (nitrogen or argon) using Schlenk techniques.[20]

-

Quenching: Reactions should be quenched carefully at low temperatures by the slow addition of a less reactive quenching agent (e.g., isopropanol) before the addition of water.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion: From Synthesis to Certainty

The characterization of novel fluorinated organometallic reagents is a demanding but essential task that underpins advances in medicine and materials. It requires a meticulous, multi-pronged analytical strategy, a deep understanding of the chemistry involved, and an unwavering commitment to safety. By integrating the insights from ¹⁹F NMR, mass spectrometry, and X-ray crystallography, researchers can move from a newly synthesized compound to a fully characterized reagent with confidence. This comprehensive understanding is the foundation upon which the next generation of innovative fluorinated molecules will be built.

References

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.PMC.

- Organometallic chemistry using partially fluorin

- Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds.The Journal of Chemical Physics | AIP Publishing.

- X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometall

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.PubMed Central.

- Safety and handling of fluorin

- Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry.

- Organics | Special Issue : Organofluorine Chemistry: Recent Advances.MDPI.

- Fluorine as a key element in modern drug discovery and development.LE STUDIUM.

- Mass spectra of fluorocarbons.NIST.

- Contemporary synthetic strategies in organofluorine chemistry.

- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

- The role of fluorine in medicinal chemistry.Taylor & Francis Online.

- Modern Strategies in Organofluorine Chemistry.Thieme.

- Guide for the Safe Handling of Fluoropolymer Resins.Plastics Europe.

- Mass Spectrometry in Organometallic Chemistry.UVIC.

- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes.

- Working with Hazardous Chemicals.Organic Syntheses.

- Role of Fluorine in Drug Design and Drug Action.

- X-ray crystallography.Wikipedia.

- How Is Fluorine Used in the Medical Field?.Inhance Technologies.

- F -19 NMR Spectroscopy.YouTube.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Organometallic chemistry using partially fluorinated benzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. web.uvic.ca [web.uvic.ca]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. orgsyn.org [orgsyn.org]

- 21. fluoropolymers.eu [fluoropolymers.eu]

Application Note & Protocol: Chemoselective Grignard Reagent Formation from 4-Bromo-2-fluoro-1-methoxybenzene

Abstract

This document provides a comprehensive guide for the synthesis of (2-fluoro-4-methoxyphenyl)magnesium bromide, a valuable Grignard reagent in synthetic organic chemistry, particularly for applications in pharmaceutical and materials science. The protocol details the chemoselective formation of the organometallic reagent from 4-bromo-2-fluoro-1-methoxybenzene, leveraging the significant difference in reactivity between aryl bromides and aryl fluorides. This guide emphasizes the critical experimental parameters, underlying mechanistic principles, and troubleshooting strategies to ensure high yield and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Aryl Grignard Reagents

Substituted aryl Grignard reagents are cornerstone nucleophiles in carbon-carbon bond formation. The incorporation of fluorine into organic molecules is a critical strategy in drug discovery, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity. The target reagent, (2-fluoro-4-methoxyphenyl)magnesium bromide, serves as a versatile building block for introducing the 2-fluoro-4-methoxyphenyl moiety.

The primary challenge in synthesizing this reagent from a dihalogenated precursor like 4-bromo-2-fluoro-1-methoxybenzene is achieving chemoselectivity. The protocol described herein relies on the well-established reactivity difference between carbon-halogen bonds, where the C-Br bond is significantly more susceptible to oxidative addition by magnesium than the highly stable C-F bond.

Mechanistic Rationale & Chemoselectivity

The formation of a Grignard reagent proceeds via an oxidative addition mechanism. Magnesium metal inserts into the carbon-halogen bond of the organic halide. The reactivity of the halide follows the order I > Br > Cl >> F. This vast difference in reactivity is the foundation for the chemoselectivity of this protocol. The C-F bond remains inert under the conditions required for C-Br bond activation, ensuring the selective formation of (2-fluoro-4-methoxyphenyl)magnesium bromide.

The electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluoro group (-F) have opposing electronic effects that influence the reaction. However, their presence does not impede the selective formation of the Grignard reagent at the bromide position.

Figure 1: Chemoselective formation of the Grignard reagent.

Pre-Reaction Preparation: The Key to Success

Grignard reactions are notoriously sensitive to moisture and atmospheric oxygen. Rigorous adherence to anhydrous and inert techniques is paramount for success.

-

Glassware: All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120°C for at least 4 hours or flame-dried under a high vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

-

Reagents & Solvents:

-

Magnesium Turnings: Use fresh, high-purity magnesium turnings.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Use freshly distilled THF from a sodium/benzophenone still or a solvent from a commercial purification system.

-

Aryl Halide: 4-Bromo-2-fluoro-1-methoxybenzene should be pure and dry. If necessary, pass it through a short plug of activated alumina to remove any acidic impurities or residual water.

-

Detailed Experimental Protocol

This protocol details the formation of the Grignard reagent and its subsequent quenching with a simple electrophile (iodine) for titration and confirmation.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Comments |

| Magnesium Turnings | 24.31 | 0.365 g | 15.0 | 1.5 equivalents |

| 4-Bromo-2-fluoro-1-methoxybenzene | 207.03 | 2.07 g | 10.0 | 1.0 equivalent |

| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | Solvent |

| Iodine (I₂) | 253.81 | A few crystals | - | For initiation |

| Anhydrous Diethyl Ether | - | 10 mL | - | For dilution |

Step-by-Step Procedure

Part A: Formation of (2-fluoro-4-methoxyphenyl)magnesium bromide

-

Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a N₂/Ar inlet), and a rubber septum. Place the magnesium turnings in the flask.

-

Activation: Gently heat the magnesium turnings under a strong flow of inert gas and then cool to room temperature. This helps to remove the passivating magnesium oxide layer. Add a single crystal of iodine. The purple color should fade upon heating, indicating an activated surface.

-

Initiation: Add approximately 5 mL of the anhydrous THF to the flask. Prepare a solution of 4-bromo-2-fluoro-1-methoxybenzene in the remaining 20 mL of THF in the dropping funnel.

-

Addition: Add about 1-2 mL of the aryl bromide solution to the stirred magnesium suspension. The reaction mixture should become warm and may start to bubble gently, indicating initiation. If the reaction does not start, gently warm the flask with a heat gun until bubbling begins.

-

Exotherm Control: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. The total addition time should be around 30-45 minutes.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The solution should appear as a cloudy, grayish-brown mixture.

Figure 2: Workflow for Grignard reagent synthesis.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Suggested Solution |

| Reaction fails to initiate | 1. Wet glassware or solvent.2. Passivated magnesium. | 1. Ensure all components are scrupulously dry.2. Crush magnesium turnings in a mortar or add an initiator like 1,2-dibromoethane. |

| Yield is low | 1. Incomplete reaction.2. Wurtz coupling side reaction. | 1. Extend reaction time.2. Ensure slow, controlled addition of the aryl halide to avoid high local concentrations. |

| Dark brown/black color develops | Wurtz coupling or other side reactions. | Dilute the reaction mixture further with THF and ensure efficient stirring and temperature control. |

Conclusion

This application note provides a reliable and detailed protocol for the chemoselective synthesis of (2-fluoro-4-methoxyphenyl)magnesium bromide. By leveraging the inherent reactivity differences in carbon-halogen bonds and adhering strictly to anhydrous techniques, researchers can confidently produce this valuable reagent for downstream applications in medicinal chemistry and materials science. The key to a successful outcome lies in meticulous preparation and careful control of the reaction initiation and progression.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]

-

Title: The Grignard Reaction: A Century of Progress Source: Chemical Reviews, American Chemical Society URL: [Link]

-

Title: Organometallics in Synthesis: A Manual Source: Edited by M. Schlosser, Wiley URL: [Link]

-

Title: Mechanisms of the Grignard Reaction Source: Accounts of Chemical Research, American Chemical Society URL: [Link]

-

Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition Source: Science URL: [Link]

Application Notes and Protocols: The Strategic Application of Fluorinated Grignard Reagents in Modern Pharmaceutical Synthesis

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] This guide provides an in-depth exploration of the application of fluorinated Grignard reagents in pharmaceutical synthesis. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemistry, safety considerations, and practical applications that are critical for researchers, scientists, and drug development professionals. This document emphasizes the causality behind experimental choices, providing a framework for the safe and effective use of these potent reagents in the synthesis of next-generation therapeutics.

The Indispensable Role of Fluorine in Drug Design

The strategic incorporation of fluorine atoms or fluorine-containing functional groups into bioactive molecules can profoundly influence their properties.[1] These effects, which are often beneficial to a drug candidate's profile, include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.[2]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's acidity or basicity. This can impact solubility, cell permeability, and target binding.[1][2]

-

Improved Target Affinity and Selectivity: The introduction of fluorine can alter the conformation of a molecule, leading to more favorable interactions with the target protein's binding site.[2] It can also be used to block unwanted off-target interactions.

-

Increased Lipophilicity and CNS Penetration: The incorporation of fluorinated groups, such as the trifluoromethyl (CF₃) or difluoromethyl (CF₂H) group, can increase a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier.[2][3]

Given these advantages, it is no surprise that a significant percentage of pharmaceuticals on the market contain fluorine.[4] The development of robust synthetic methods to introduce these fluorinated moieties is therefore of paramount importance.

The Challenge and Evolution of Fluorinated Grignard Reagent Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[5][6] However, the preparation of their fluorinated counterparts, particularly those containing trifluoromethyl groups, has historically been fraught with challenges.

The Perils of Traditional Grignard Formation

The conventional method of preparing Grignard reagents by reacting an organic halide with magnesium metal can be extremely hazardous when applied to trifluoromethyl-substituted aryl halides.[7][8] Several industrial accidents, some resulting in fatalities, have been reported during the large-scale preparation of trifluoromethylphenyl magnesium halides.[7][8] These incidents are believed to be initiated by highly active magnesium particles, leading to violent, exothermic decompositions.[7]

The Knochel-Hauser Exchange: A Safer Paradigm

A significant breakthrough in the safe preparation of functionalized Grignard reagents was the development of the magnesium-halogen exchange reaction by Knochel and co-workers.[7] This method utilizes a pre-formed, soluble Grignard reagent, typically isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium bromide (iPrMgBr), to undergo an exchange reaction with an aryl or heteroaryl halide.

This approach offers several advantages over the traditional method:

-

Milder Reaction Conditions: The exchange reaction typically proceeds smoothly at or below room temperature, avoiding the need for initiation or heating.[7]

-

Enhanced Safety: By avoiding the use of highly reactive magnesium metal, the risk of runaway reactions and explosions is significantly reduced.[7]

-

Improved Functional Group Tolerance: The Knochel-Hauser method is compatible with a wider range of functional groups compared to the classical approach.

The general workflow for the Knochel-Hauser exchange is depicted below:

Figure 1: General workflow for the Knochel-Hauser magnesium-halogen exchange.

The Role of Lithium Chloride in Facilitating Grignard Formation

The addition of lithium chloride (LiCl) has been shown to be beneficial in the preparation of certain Grignard reagents, including trifluoromethylphenyl magnesium halides.[9] LiCl can help to break up passivating layers on the magnesium surface and solubilize the resulting Grignard reagent, leading to faster and more efficient reactions.[10]

Safety: A Non-Negotiable Prerequisite

The handling of any Grignard reagent demands strict adherence to safety protocols due to their pyrophoric nature and reactivity with protic solvents.[6][11] When working with fluorinated Grignard reagents, additional precautions are necessary due to their potential for exothermic decomposition.[7]

Essential Safety Measures

-

Inert Atmosphere: All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[11]

-

Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents are essential. The presence of water will quench the Grignard reagent and can lead to violent reactions.[11]

-

Temperature Control: The formation of Grignard reagents is exothermic.[12] A cooling bath should always be readily available to control the reaction temperature, especially during the addition of reagents.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[13]

-

Concentration Effects: The thermal stability of trifluoromethyl-substituted phenyl Grignard solutions is highly dependent on their concentration.[7] It is strongly recommended to use lower concentrations (e.g., 0.5-0.6 M) to mitigate the risk of exothermic decomposition.[7]

The following diagram illustrates a typical laboratory setup for the safe preparation of a fluorinated Grignard reagent:

Figure 2: A typical laboratory setup for Grignard reagent preparation.

Applications in Pharmaceutical Synthesis: Case Studies and Protocols

Fluorinated Grignard reagents are versatile intermediates for the synthesis of a wide array of pharmaceutical building blocks and active pharmaceutical ingredients (APIs).[5]

Synthesis of Fluorinated Aryl Ketones

A common application of fluorinated Grignard reagents is their reaction with electrophiles such as acid anhydrides or esters to form ketones. These ketones are often key intermediates in the synthesis of more complex molecules. For instance, 2'-trifluoromethyl-substituted aromatic ketones can be synthesized by reacting the corresponding Grignard reagent with an acid anhydride.[9]

Cross-Coupling Reactions

Fluorinated Grignard reagents can participate in various transition metal-catalyzed cross-coupling reactions to form C-C bonds, providing access to complex molecular architectures.

Protocol: Preparation of 2-Trifluoromethylphenyl Magnesium Chloride via Magnesium-Halogen Exchange

This protocol is adapted from the work of Knochel and co-workers and has been evaluated for its process safety.[7]

Materials:

-

2-Bromobenzotrifluoride

-

Isopropylmagnesium chloride (iPrMgCl) solution in THF (e.g., 2.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Iodine (for titration)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Thermometer

-

Addition funnel or syringe pump

-

Nitrogen or argon gas inlet

-

Cooling bath (ice/water)

Procedure:

-

Setup: Assemble the dry three-necked flask with a magnetic stir bar, thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: To the flask, add a solution of iPrMgCl in THF (1.05 equivalents).

-

Temperature Control: Cool the iPrMgCl solution to 15-25 °C using a water bath.[7]

-

Substrate Addition: Slowly add 2-bromobenzotrifluoride (1.0 equivalent) to the iPrMgCl solution over 10-15 minutes, ensuring the internal temperature remains between 15-25 °C.[7]

-

Reaction: Stir the resulting solution at 15-25 °C for 2-12 hours.[7]

-

Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by HPLC to confirm the consumption of the starting bromide.[7]

-

Titration (Optional but Recommended): To determine the exact concentration of the prepared Grignard reagent, a titration (e.g., with iodine) can be performed.

-

Use in Subsequent Reactions: The prepared 2-trifluoromethylphenyl magnesium chloride solution can be used directly in subsequent reactions with electrophiles. For example, to synthesize a ketone, the Grignard solution can be added to a solution of an acid anhydride in anhydrous THF at a controlled temperature.

-

Workup: After the subsequent reaction is complete, quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.